Epn oxon

描述

Synthesis Analysis

The synthesis of compounds related to Epn oxon involves complex chemical reactions and the use of specific reagents to achieve the desired molecular structures. For instance, the synthesis of high spin oxoiron(IV) complexes, which are crucial intermediates in many metalloenzymes, has been successfully reported for synthetic systems. This process involves the preparation from a well-characterized oxoiron(III) species, showcasing the intricate steps required in synthesizing such compounds (Lacy et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of Epn oxon-related compounds reveals detailed insights into their geometric configurations. For example, the structure of a high spin oxoiron(IV) complex was elucidated using various spectroscopic methods, highlighting the trigonal bipyramidal coordination geometry with an Fe-O unit positioned within a hydrogen bonding cavity. This analysis demonstrates the importance of structural determination in understanding the function and reactivity of such complexes (Lacy et al., 2010).

Chemical Reactions and Properties

Epn oxon compounds participate in a range of chemical reactions, contributing to their diverse properties. The synthesis and EPR spectroscopic properties of novel aromatic nitroxides, for instance, provide insights into potential DNA intercalators. These studies not only demonstrate the chemical reactivity of such compounds but also their potential application in biomolecular studies (Beyer et al., 2003).

Physical Properties Analysis

The physical properties of Epn oxon compounds, such as their thermal stability and mechanical characteristics, are crucial for their application in various fields. For example, the effect of stoichiometric ratios on the synthesized epoxy phenolic novolac (EPN) resins was studied, revealing significant impacts on their physicochemical, thermomechanical, and morphological properties. This research underscores the importance of precise synthesis conditions in determining the physical properties of the resulting compounds (Das & Sarkhel, 2016).

Chemical Properties Analysis

The chemical properties of Epn oxon-related compounds, such as their reactivity and interaction with other molecules, are essential for their functionality. Studies on the flame retardancy and thermal degradation mechanism of epoxy resin composites based on DOPO substituted organophosphorus oligomer illustrate the complex chemical behavior of these materials. Such analyses provide valuable information on the chemical stability and degradation pathways of these compounds, which is vital for their application in high-performance materials (Wang et al., 2010).

科学研究应用

纳米印刷技术

电子笔纳米印刷(EPN)是一种新颖的纳米尺度化学图案技术。该方法涉及使用涂有墨水的、带电的导电原子力显微镜探针尖氧化底部薄有机膜,从而实现墨水分子直接转移到氧化区域。EPN展示了快速的书写速度和能够创建50纳米小线的能力,使其成为纳米印刷领域的重大进展(Cai & Ocko, 2005)。

杀虫剂研究

作为磷酸酯和磷硫酸酯杀虫剂的一部分,Epn氧代物类似物已被研究其对昆虫中肽神经递质作用的影响。这些研究有助于理解杀虫剂的生理效应,并可以帮助设计和测试新的杀虫剂(Jennings, Starratt, & Steele, 1983)。

电化学传感

涉及Epn氧代物的研究包括开发用于测定肾上腺素的电化学传感器。一项研究专注于创建基于分子印迹聚合物的纳米复合材料,展示了在医学诊断和环境监测中的潜在应用(Mardani et al., 2019)。

解毒研究

已探讨了大鼠肝脏醚酶在解毒各种杀虫剂的氧代物,包括EPN的作用。这项研究揭示了有机磷化合物解毒机制,有助于理解哺乳动物的生化防御机制(Chambers, Brown, & Chambers, 1990)。

环境监测

使用红外光谱法对棉花叶片中的EPN氧代物残留进行了研究。这项研究有助于开发检测和监测农业环境中杀虫剂残留的方法(Wolfenbarger & Shaver, 1973)。

生物防治

关于生物防治中的昆虫病原线虫(EPNs)的研究表明它们对环境、农产品和消费者安全。这项研究对于发展环保的害虫控制方法有重要贡献(Ehlers & Hokkanen, 1996)。

医学成像

利用类似Oxo63的顺磁自旋探针进行EPR氧浓度测定,用于医学成像以研究氧依赖的线宽。这项研究有助于推进医学诊断的成像技术(Matsumoto et al., 2004)。

农业应用

EPNs在农业中的生产和应用技术,侧重于它们在生物防治中的应用,一直是研究的课题。这有助于有效利用EPNs实现可持续农业(Shapiro-Ilan, Han, & Dolinksi, 2012)。

GNSS对流层数据

EPN-Repro2代表了欧洲重要的GNSS对流层数据集,为气候研究和大气科学提供宝贵数据(Pacione, Araszkiewicz, Brockmann, & Douša, 2016)。

皮肤和头发研究

包括EPN在内的EPR光谱学和成像(EPRI)技术在实验和临床皮肤病学和美容学中有广泛应用。这种跨学科方法架起了物理学和生物医学之间的桥梁(Płonka,2009)。

氧浓度映射

利用EPR氧浓度测定在生物样本中映射氧浓度,在医学研究和潜在临床应用中发挥关键作用(Vikram, Ahmad, Rivera, & Kuppusamy, 2008)。

害虫控制中的基因组学

EPNs的基因组测序为农业中的遗传改良和生物防控开辟了新的途径,突显了基因组学和环境科学的交叉点 (Lu, Baiocchi, & Dillman, 2016)。

卵巢组织研究

EPR氧测定已被开发为一种工具,用于研究异种移植后人类卵巢组织的再氧化过程,为生殖医学和组织工程领域做出贡献 (van Eyck et al., 2009)。

属性

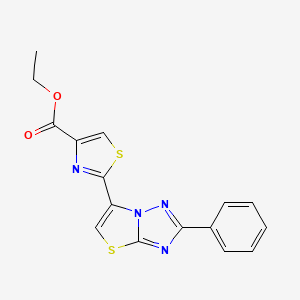

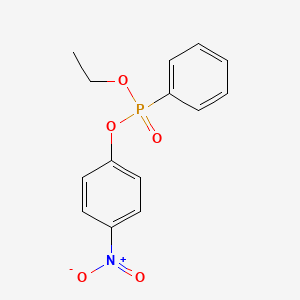

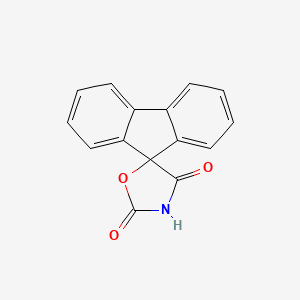

IUPAC Name |

1-[ethoxy(phenyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO5P/c1-2-19-21(18,14-6-4-3-5-7-14)20-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDABPGQGULTJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942148 | |

| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epn oxon | |

CAS RN |

2012-00-2, 68887-74-1, 68887-75-2 | |

| Record name | O-Ethyl O-4-nitrophenyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epn oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPN oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5VG2G4AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)

![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)

![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)